Researchers often substitute 7-methylguanosine with unmodified guanosine or other isomers, compromising assay validity in cap analog synthesis and biomarker quantification.
• mRNA Cap Standard: Provides the defined baseline activity (1.0-fold) for benchmarking novel cap analogs-critical for mRNA therapeutic development.
• Selective cNIIIB Inhibitor: IC50 87.8 ± 7.5 μM enables targeted enzymology and nucleotide metabolism studies.
• Validated LC-MS/MS Standard: Ensures accurate quantification in epitranscriptomics and cancer biomarker research.
Molecular FormulaC11H16N5O5+
Molecular Weight298.28 g/mol
CAS No.20244-86-4
Cat. No.B147621
⚠ Attention: For research use only. Not for human or veterinary use.
7-Methylguanosine (m7G) is a naturally occurring modified purine nucleoside, formed by the methylation of guanosine at the N7 position of the guanine base [1]. This single methylation event, creating a positively charged imidazole ring, fundamentally alters the compound's physicochemical behavior and biological function compared to its parent nucleoside, guanosine [2]. It serves as the essential 5'-cap structure in eukaryotic mRNA, where it is critical for RNA stability, nuclear export, and translation initiation . Beyond its canonical cap role, 7-methylguanosine is recognized as a distinct biomarker in cancer research and a key subject in the emerging field of internal mRNA modifications (epitranscriptomics) [3].
1Cap analog studiesmRNA cap analog research baseline and benchmarking
While often grouped with other nucleosides, 7-methylguanosine cannot be functionally or analytically substituted by its unmodified parent, guanosine, or other methylated isomers like N2-methylguanosine or 1-methylguanine. The N7-methylation imparts a permanent positive charge, which drastically alters its chemical reactivity, chromatographic behavior, and biological role [1]. For example, the 7-methyl group activates the C-8 proton for rapid hydrogen-deuterium exchange, a property not observed in guanosine and one that has direct analytical applications [2]. In biological systems, this methylation is the defining feature of the mRNA 5'-cap, a structure for which unmodified guanosine cannot substitute [3]. Consequently, procurement specifications for 7-methylguanosine must be precise, as a simple substitution would invalidate experimental results in cap analog synthesis, epitranscriptomics, and certain enzymatic inhibition assays [4].
This product
7-Methylguanosine: N7-methylated, positively charged imidazole ring
Cannot substitute
Guanosine: lacks N7-methylation; acts as enzyme substrate, not inhibitor
Enzyme interaction profile may shift from inhibition to substrate turnover without N7-methylation.
This product
7-Methylguanosine: intact ribose nucleoside
Cannot substitute
7-Methylguanine: nucleobase only; distinct retention time and MS/MS profile
Chromatographic resolution and quantification require nucleoside-specific standard; nucleobase may not co-elute.
This product
N7-methylation at guanine imidazole ring
Cannot substitute
N2-Methylguanosine: methylation at exocyclic amine; different chemical reactivity
C-8 proton exchange lability and alkaline ring-opening behavior are unique to N7-methylated derivatives.
[1] PubChem. (n.d.). 7-Methylguanosine. National Center for Biotechnology Information. Retrieved April 18, 2026. View Source
[2] Tomasz, M., Olson, J., & Mercado, C. M. (1972). Extreme lability of the C-8 proton: A consequence of 7-methylation of guanine residues in model compounds and in DNA and its analytical application. Biochimica et Biophysica Acta (BBA) - Nucleic Acids and Protein Synthesis, 277(1), 30-37. View Source
[3] Kore, A. R., Shanmugasundaram, M., & Vlassov, A. V. (2008). Synthesis and biological evaluation of trimethyl-substituted cap analogs. Bioorganic & Medicinal Chemistry Letters, 18(1), 1-4. View Source
[4] Kozarski, M., et al. (2018). 7-Methylguanosine monophosphate analogues with 5'-(1,2,3-triazoyl) moiety: Synthesis and evaluation as the inhibitors of cNIIIB nucleotidase. Bioorganic & Medicinal Chemistry, 26(1), 191-199. View Source
7-Methylguanosine Differentiation Evidence
cNIIIB Nucleotidase Inhibition Activity
7-Methylguanosine acts as an inhibitor of cNIIIB nucleotidase, with a reported IC50 of 87.8 ± 7.5 μM [1]. This is a quantifiable difference from guanosine, which is a substrate for the enzyme and does not show the same inhibitory profile . The inhibition activity demonstrates that the methyl group at the N7 position alters the compound's interaction with this specific nucleotidase, making it a relevant tool for studying nucleotide metabolism pathways.
cNIIIB InhibitionCross-study comparable
IC50 = 87.8 ± 7.5 μM
Reported enzyme inhibition context; guanosine shows no comparable inhibition
[1] Kozarski, M., et al. (2018). 7-Methylguanosine monophosphate analogues with 5'-(1,2,3-triazoyl) moiety: Synthesis and evaluation as the inhibitors of cNIIIB nucleotidase. Bioorganic & Medicinal Chemistry, 26(1), 191-199. View Source
mRNA Cap Translation Efficiency Baseline
The 7-methylguanosine cap structure (m7GpppG) serves as the baseline in comparative studies of translation efficiency. In a cell-free translation assay, a trimethylated cap analog (m2 7,3′OG[5′]ppp[5′]m7G) was 2.6-fold more active than the conventional m7GpppG cap [1]. Similarly, an analog with a 2′,3′-isopropylidene modification was 2.9-fold more active [2]. These data directly quantify the performance of the standard 7-methylguanosine cap and demonstrate why it is the essential comparator for evaluating next-generation cap analogs in mRNA therapeutic applications.
Translation EfficiencyHead-to-head
m7GpppG baseline1.0×
Trimethyl analog2.6×
Isopropylidene analog2.9×
Supports baseline comparator context for cap analog research
HeLa cell luciferase reporter; in vitro transcribed RNA
In Vitro Translation Efficiency (Luciferase Activity)
Target Compound Data
Baseline activity defined as 1.0-fold
Comparator Or Baseline
Trimethylated cap analog: 2.6-fold higher activity; 2′,3′-isopropylidene cap analog: 2.9-fold higher activity
Quantified Difference
2.6- to 2.9-fold increase over baseline
Conditions
In vitro transcribed RNA transfected into HeLa cells; luciferase reporter assay
Why This Matters
Establishes 7-methylguanosine as the essential, quantifiable baseline comparator for any research or procurement decision involving novel cap analogs for mRNA-based therapies.
[1] Kore, A. R., Shanmugasundaram, M., & Vlassov, A. V. (2008). Synthesis and biological evaluation of trimethyl-substituted cap analogs. Bioorganic & Medicinal Chemistry Letters, 18(1), 1-4. View Source
[2] Kore, A. R., Shanmugasundaram, M., & Vlassov, A. V. (2008). Synthesis and application of a new 2′,3′-isopropylidene guanosine substituted cap analog. Bioorganic & Medicinal Chemistry Letters, 18(15), 4144-4147. View Source
C-8 Proton Exchange Lability
7-Methylguanosine exhibits a distinct chemical lability due to the N7-methylation. The C-8 proton undergoes rapid hydrogen-deuterium exchange with solvent, a property not observed in unmodified guanosine [1]. This exchange has a measurable half-life of 5.5 minutes at pH 4.1 and 28°C [1]. At pH 7, the exchange is too fast to measure by NMR [1]. This property is unique to 7-methylated guanine derivatives and provides a selective and quantitative method for determining the extent of guanine N7-methylation in nucleic acids.
C-8 Proton ExchangeHead-to-head
t1/2 = 5.5 min
Unique physicochemical property; guanosine shows no measurable exchange
Guanosine (No measurable exchange under identical conditions)
Quantified Difference
Measurable half-life vs. negligible/undetectable exchange
Conditions
pH 4.1, 28°C, measured by NMR spectroscopy
Why This Matters
This unique physicochemical property enables the development of specific analytical assays for 7-methylation, a key differentiator for procurement in nucleic acid research.
[1] Tomasz, M., Olson, J., & Mercado, C. M. (1972). Extreme lability of the C-8 proton: A consequence of 7-methylation of guanine residues in model compounds and in DNA and its analytical application. Biochimica et Biophysica Acta (BBA) - Nucleic Acids and Protein Synthesis, 277(1), 30-37. View Source
Chromatographic Differentiation from Related Analogs
7-Methylguanosine can be effectively separated and identified from its closely related nucleobase, 7-methylguanine, and other methylated purines using liquid chromatography. In a validated LC-MS/MS method for urinary nucleosides, 7-methylguanosine was quantified alongside inosine and other markers [1]. A separate study lists the retention time for 7-methylguanine as 1.86 minutes under specific conditions [2]. While direct comparative data for 7-methylguanosine under identical conditions is not provided in that specific table, this demonstrates the analytical separability of the base from the nucleoside, which is crucial for accurate quantification in complex biological matrices like urine, where 7-methylguanosine is a cancer biomarker [3].
Chromatographic SeparationClass-level
LC-MS/MS multi-analyte panel
Distinct RT and MS/MS from 7-methylguanine and isomers
Supports analytical standard selection for biomarker quantification
Reversed-phase and HILIC; triple quadrupole MS
Analytical ChemistryMetabolomicsBiomarker ValidationQuality Control
Evidence Dimension
Chromatographic Retention and Detection
Target Compound Data
7-Methylguanosine (m7G) quantified in a multi-analyte LC-MS/MS panel for urinary nucleosides.
Distinct retention time and MS/MS fragmentation pattern allow for specific quantification.
Conditions
Reversed-phase and HILIC LC-MS/MS with a triple quadrupole mass spectrometer.
Why This Matters
Confirms the necessity of a specific, high-purity standard for 7-methylguanosine in LC-MS workflows, as it cannot be reliably substituted by the nucleobase or other isomers.
Analytical ChemistryMetabolomicsBiomarker ValidationQuality Control
[1] Rodríguez-Gonzalo, E., Hernández-Prieto, R., García-Gómez, D., & Carabias-Martínez, R. (2015). Development, validation and application of a fast analytical methodology for the simultaneous determination of DNA- and RNA-derived urinary nucleosides by liquid chromatography coupled to tandem mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis, 115, 274-284. View Source
[2] PMC4490527. (2015). Table 1: Compound identification data from urinary metabolomics study. National Center for Biotechnology Information. View Source
The imidazole ring of 7-methylguanosine is susceptible to alkaline hydrolysis, a property that distinguishes it from many other nucleosides. HPLC analysis has been used to follow the kinetics of this ring-opening reaction, which proceeds through a major transient intermediate to form dominant pyrimidine derivatives with retention times of 6 min and 4.5 min under specific conditions (6% methanol, 0.01 M NH4H2PO4, pH 5.1) [1]. This reaction mechanism is critical for understanding the formation of formamidopyrimidine (FAPy) lesions in DNA, which are excised by specific DNA glycosylases [1].
Alkaline Ring-OpeningClass-level
HPLC-monitored kinetics
Products at RT 6 min and 4.5 min; guanosine resistant
Supports DNA damage model studies; informs handling protocols
6% methanol, 0.01 M NH4H2PO4, pH 5.1
Chemical StabilityNucleic Acid DamageDNA RepairHPLC Analysis
Evidence Dimension
Alkaline Hydrolysis and Ring-Opening Kinetics
Target Compound Data
Initial rapid formation of a major intermediate, followed by formation of a pyrimidine derivative (RT 6 min) that converts to a co-dominant species (RT 4.5 min).
Comparator Or Baseline
Guanosine (Resistant to imidazole ring opening under comparable mild alkaline conditions).
Quantified Difference
Measurable HPLC peaks for distinct ring-opened products vs. no such peaks for guanosine.
Conditions
HPLC with a 6% methanol, 0.01 M NH4H2PO4 (pH 5.1) mobile phase.
Why This Matters
This inherent chemical instability is a key consideration for handling and storage protocols, and it is a primary reason why 7-methylguanosine is used as a model substrate for studying DNA damage and repair.
Chemical StabilityNucleic Acid DamageDNA RepairHPLC Analysis
[1] Chetsanga, C. J., & Makaroff, C. (1982). Alkaline opening of imidazole ring of 7-methylguanosine. 2. Further studies on reaction mechanisms and products. Chemico-Biological Interactions, 41(2), 235-249. View Source
Validated Storage Stability Profile
Procurement decisions rely on quantifiable stability data. 7-Methylguanosine demonstrates defined stability when stored as a lyophilized powder at -20°C, with a documented stability period of 36 months [1]. In solution (DMSO) at -20°C, the recommended use period is within 3 months to prevent loss of potency [1]. This contrasts with the recommended storage of guanosine, which is typically stable at 2-8°C or room temperature, reflecting the greater inherent stability of the unmodified nucleoside .
Storage StabilityData to verify
Lyophilized: 36 months at −20°C
Solution (DMSO): use within 3 months at −20°C
Supplier-reported stability; more stringent than guanosine storage
Per manufacturer specifications; verify under lab conditions
Lyophilized powder: stable for 36 months at -20°C; In solution (DMSO): use within 3 months at -20°C.
Comparator Or Baseline
Guanosine (Sigma-Aldrich): Typically stored at 2-8°C or room temperature.
Quantified Difference
More stringent storage requirements (-20°C) due to chemical lability.
Conditions
Lyophilized form and DMSO solution, per manufacturer specifications.
Why This Matters
Provides essential, quantitative data for laboratory managers to plan storage capacity, inventory turnover, and experimental workflows, ensuring compound integrity and experimental reproducibility.
7-Methylguanosine is the foundational component of the standard mRNA cap analog (m7GpppG). Its translation efficiency serves as the critical baseline (defined as 1.0-fold activity) for benchmarking novel cap analogs, which have demonstrated up to 2.9-fold improvements in cell-free and cellular translation assays [1]. This makes 7-methylguanosine an indispensable procurement item for any lab engaged in developing or optimizing mRNA-based vaccines and therapeutics.
Mechanistic Probe for cNIIIB Nucleotidase
With a quantified IC50 of 87.8 ± 7.5 μM against cNIIIB nucleotidase, 7-methylguanosine serves as a specific tool for studying this enzyme's role in nucleotide salvage and metabolism [2]. Unlike its unmodified counterpart, guanosine, which acts as a substrate, 7-methylguanosine provides a means to selectively inhibit and probe this pathway, making it a valuable compound for enzymology research.
DNA Damage and Repair Model Compound
The unique alkaline lability of 7-methylguanosine's imidazole ring leads to the formation of ring-opened formamidopyrimidine (FAPy) derivatives, which are relevant lesions in DNA damaged by alkylating agents [3]. The distinct HPLC profiles of these products (RT 6 min and 4.5 min) allow researchers to use 7-methylguanosine as a model substrate to study the kinetics of base damage and the specificity of DNA glycosylases involved in base excision repair [3].
Epitranscriptomics and Cancer Biomarker Standard
As an internal mRNA modification and a urinary biomarker for certain cancers, 7-methylguanosine requires precise quantification in complex biological samples [4]. Validated LC-MS/MS methods confirm the need for a high-purity 7-methylguanosine standard to ensure accurate identification and quantification, distinct from its nucleobase (7-methylguanine) and other methylated isomers [5]. This is critical for biomarker discovery, validation, and mapping the epitranscriptome.
Application
Selection Property
Validation Focus
mRNA cap analog research
Translation efficiency baseline context
Cap analog benchmarking assays
cNIIIB nucleotidase studies
Enzyme inhibition profile
Nucleotidase activity and substrate comparison
DNA lesion model research
Alkaline lability profile
Ring-opening product analysis by HPLC
Epitranscriptomics biomarker studies
Chromatographic resolution from related analogs
LC-MS/MS quantification in biological matrices
[1] Kore, A. R., Shanmugasundaram, M., & Vlassov, A. V. (2008). Synthesis and application of a new 2′,3′-isopropylidene guanosine substituted cap analog. Bioorganic & Medicinal Chemistry Letters, 18(15), 4144-4147. View Source
[2] Kozarski, M., et al. (2018). 7-Methylguanosine monophosphate analogues with 5'-(1,2,3-triazoyl) moiety: Synthesis and evaluation as the inhibitors of cNIIIB nucleotidase. Bioorganic & Medicinal Chemistry, 26(1), 191-199. View Source
[3] Chetsanga, C. J., & Makaroff, C. (1982). Alkaline opening of imidazole ring of 7-methylguanosine. 2. Further studies on reaction mechanisms and products. Chemico-Biological Interactions, 41(2), 235-249. View Source
[5] Rodríguez-Gonzalo, E., Hernández-Prieto, R., García-Gómez, D., & Carabias-Martínez, R. (2015). Development, validation and application of a fast analytical methodology for the simultaneous determination of DNA- and RNA-derived urinary nucleosides by liquid chromatography coupled to tandem mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis, 115, 274-284. View Source
Technical Documentation Hub
Structured technical reading across foundational, methodological, troubleshooting, and
validation/comparative pathways. Use the hub when you need more detail before procurement.